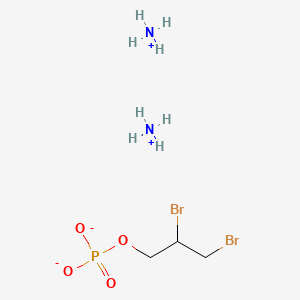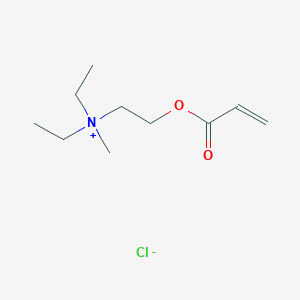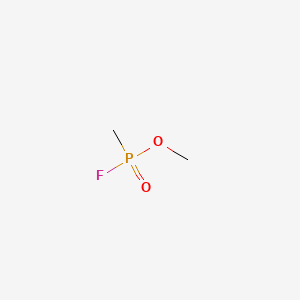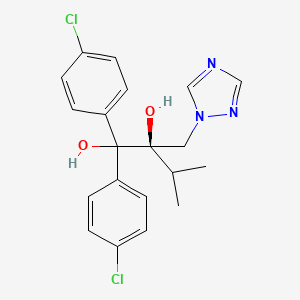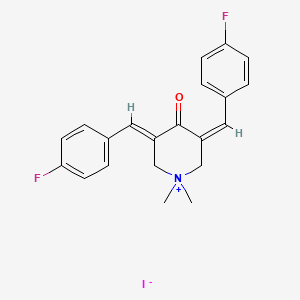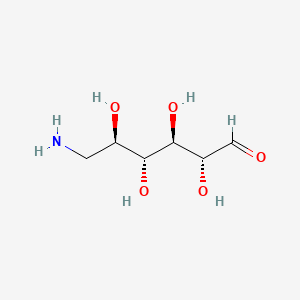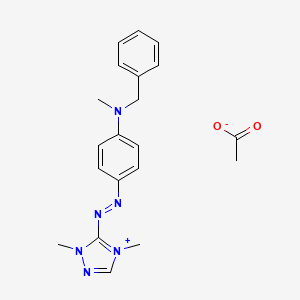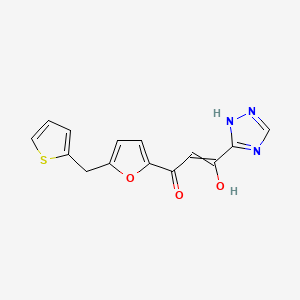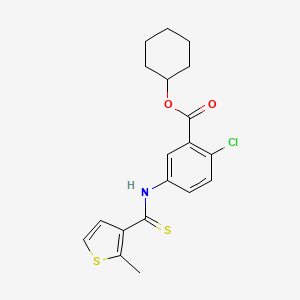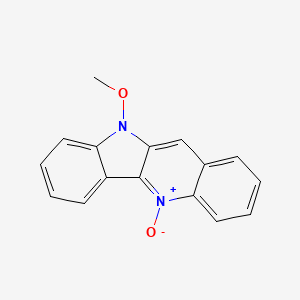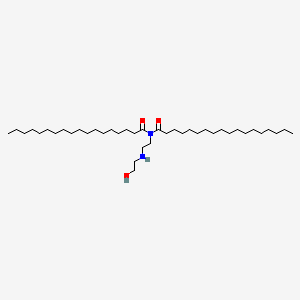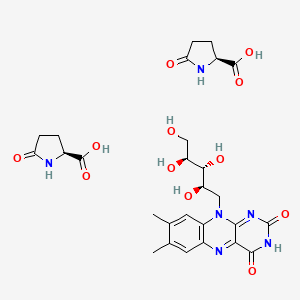
Ammonium nitrate phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium nitrate phosphate is a chemical compound that combines ammonium, nitrate, and phosphate ions. It is commonly used in agriculture as a fertilizer due to its high nutrient content, providing essential nitrogen and phosphorus to plants. This compound is also utilized in various industrial applications, including explosives and water treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium nitrate phosphate can be synthesized through the reaction of ammonium nitrate with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The chemical equation for this reaction is:
NH4NO3+H3PO4→NH4H2PO4+HNO3
Industrial Production Methods
In industrial settings, this compound is produced by reacting ammonia with nitric acid to form ammonium nitrate, which is then combined with phosphoric acid. The process involves several steps, including neutralization, evaporation, and granulation, to produce a stable and high-quality product .
Chemical Reactions Analysis
Types of Reactions
Ammonium nitrate phosphate undergoes various chemical reactions, including:
Oxidation: The nitrate ion can act as an oxidizing agent.
Reduction: Under certain conditions, the nitrate ion can be reduced to nitrogen gas.
Precipitation: When mixed with calcium ions, it can form insoluble calcium phosphate.
Common Reagents and Conditions
Oxidation: In the presence of a strong oxidizing agent, this compound can release oxygen.
Reduction: Reducing agents like hydrogen gas can reduce the nitrate ion.
Precipitation: Calcium chloride can be used to precipitate calcium phosphate from a solution containing this compound.
Major Products Formed
Oxidation: Oxygen gas and nitrogen oxides.
Reduction: Nitrogen gas and water.
Precipitation: Calcium phosphate and ammonium chloride.
Scientific Research Applications
Ammonium nitrate phosphate is widely used in scientific research due to its versatile properties. Some of its applications include:
Agriculture: As a fertilizer, it provides essential nutrients to plants, enhancing growth and yield.
Water Treatment: It is used to remove contaminants from water through precipitation reactions.
Explosives: It is a key component in the production of explosives for mining and construction.
Environmental Science: Research on its adsorption properties helps in managing nitrogen and phosphorus in soil.
Mechanism of Action
The mechanism by which ammonium nitrate phosphate exerts its effects involves the release of ammonium, nitrate, and phosphate ions into the environment. These ions are readily absorbed by plants, promoting growth and development. In water treatment, the compound reacts with contaminants to form insoluble precipitates, which can be removed through filtration .
Comparison with Similar Compounds
Similar Compounds
Ammonium nitrate: Provides nitrogen but lacks phosphorus.
Ammonium phosphate: Provides both nitrogen and phosphorus but in different ratios.
Calcium ammonium nitrate: Contains calcium in addition to ammonium and nitrate.
Uniqueness
Ammonium nitrate phosphate is unique due to its balanced provision of both nitrogen and phosphorus, making it an efficient fertilizer. Its ability to participate in various chemical reactions also makes it valuable in industrial and environmental applications .
Properties
CAS No. |
57608-40-9 |
|---|---|
Molecular Formula |
H16N5O7P |
Molecular Weight |
229.13 g/mol |
IUPAC Name |
tetraazanium;nitrate;phosphate |
InChI |
InChI=1S/NO3.4H3N.H3O4P/c2-1(3)4;;;;;1-5(2,3)4/h;4*1H3;(H3,1,2,3,4)/q-1;;;;;/p+1 |
InChI Key |
UIGKOBGQTLLQBZ-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


